3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)
Description
Properties
IUPAC Name |
1-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHJJQCUIZEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538125 | |
| Record name | 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83314-78-7 | |
| Record name | 1,1-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-((1-METHYLETHYL)IMINO)BIS(3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6FSA99797 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
-
Epoxide Formation :
Naphthalen-1-ol undergoes etherification with epichlorohydrin (chloromethyloxirane) under basic conditions to yield 2-[(1-naphthyloxy)methyl]oxirane . This step typically employs sodium hydroxide or potassium carbonate as a base in a polar aprotic solvent like acetone or tetrahydrofuran (THF). -
Ring-Opening with Isopropylamine :
The epoxide intermediate reacts with isopropylamine in a 1:2 molar ratio. The reaction proceeds via nucleophilic attack by the amine on the less hindered carbon of the oxirane ring, forming secondary alcohols. Steric and electronic factors favor the formation of the bis-ether structure.Reaction Scheme :
Conditions: Solvent (methanol, ethanol, or chloroform), 60–80°C, 12–24 hours.
Purification and Characterization
-
Crystallization : The crude product is recrystallized from chloroform/methanol mixtures to achieve ≥98% purity.
-
Analytical Data :
Alternative Synthetic Approaches
Modified Epoxide Precursors
A variation reported in substitutes naphthalen-2-ol (2-naphthol) for naphthalen-1-ol, yielding 2-[(naphthalen-2-yloxy)methyl]oxirane . While this method produces a structural isomer, it demonstrates the adaptability of the epoxide-amine strategy for analogous compounds. Reaction with isopropylamine under similar conditions generates a bis-ether derivative, albeit with distinct stereochemical outcomes.
Salt Formation for Stabilization
Post-synthesis, the free base is often converted to salts (e.g., fumarate or hydrochloride) to enhance stability. For instance, treatment with fumaric acid in ethanol yields a crystalline salt, improving shelf life and handling properties.
Critical Reaction Parameters
Solvent Selection
Temperature and Time
Stoichiometry
-
Amine Excess : A 2.5:1 molar ratio of isopropylamine to epoxide ensures complete consumption of the latter, minimizing dimeric impurities.
Impurity Profiling and Control
As a Propranolol impurity, stringent control over residual solvents and byproducts is critical. Key impurities include:
-
Unreacted Epoxide : Monitored via HPLC (retention time: 8.2 min).
-
Mono-Adducts : Intermediate with one amine group attached, typically <0.5% in final batches.
Quality Specifications :
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.0% | USP <621> |
| Heavy Metals | ≤20 ppm | ICP-MS |
| Residual Solvents | ≤500 ppm (chloroform) | GC-FID |
Industrial-Scale Production
Hangzhou Huarong Pharm Co., Ltd. employs a cGMP-compliant process with the following steps:
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Large-Batch Epoxide Synthesis : 100–500 kg scales using automated reactors.
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Continuous Flow Amination : Tubular reactors enhance mixing and reduce reaction time to 6–8 hours.
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Crystallization : Multi-stage cooling crystallization (20°C → 4°C) ensures uniform particle size.
Yield Optimization :
| Step | Laboratory Yield | Industrial Yield |
|---|---|---|
| Epoxide Formation | 75% | 85% |
| Amination | 65% | 78% |
| Crystallization | 90% | 95% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoxy derivatives.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Scientific Research Applications
Chemical Reactions
The compound is known to undergo several chemical reactions:
- Oxidation : Can be oxidized to form naphthoxy derivatives.
- Reduction : Reduction can yield simpler alcohol derivatives.
- Substitution : It can participate in nucleophilic substitution reactions, particularly at the naphthoxy groups .
Chemistry
In analytical chemistry, 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) serves as a reference standard for quality control of related compounds. Its distinct structure allows for accurate identification and quantification in various chemical analyses.
Biology
Research into the biological activities of its derivatives has revealed potential interactions with biological macromolecules. This includes studies on how these compounds may affect cellular processes or contribute to pharmacological effects.
Medicine
As an impurity standard in the pharmaceutical industry, this compound plays a crucial role in the synthesis and quality control of beta-blockers like propranolol. Its presence can affect the efficacy and safety profiles of these medications, making its study essential for drug development and regulatory compliance .
Industry
The compound is also utilized in developing new materials and chemical processes. Its unique chemical properties can lead to innovations in material science and engineering applications.
Mechanism of Action
The mechanism of action of 3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) involves its interaction with specific molecular targets. It is known to interact with beta-adrenergic receptors, similar to propranolol, leading to the modulation of adrenergic signaling pathways . This interaction can result in various physiological effects, including the regulation of heart rate and blood pressure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The compound’s uniqueness lies in its naphthalen-1-yloxy substituents, which distinguish it from other azanediyl-based analogs. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Impact: The naphthalen-1-yloxy groups in the target compound confer higher lipophilicity compared to phenoxy-based analogs like Bisoprolol Impurity 28, which contains hydrophilic ether chains .
- Molecular Weight : The target compound’s molecular weight (459.6 g/mol) is intermediate between smaller impurities (e.g., Nadolol Impurity F: 314.8 g/mol) and bulkier analogs like Bisoprolol Impurity 28 (591.78 g/mol) .
Pharmacological and Functional Differences
- Propranolol Impurity vs. Bisoprolol Impurities: While the target compound is specific to propranolol synthesis, Bisoprolol Impurity 28 arises during bisoprolol production. Structural differences (naphthalenyl vs. phenoxy-ether chains) reflect distinct metabolic pathways and degradation mechanisms .
- Biological Activity : Unlike S-119, which exhibits antifungal activity via triazole-mediated mechanisms , the target compound lacks direct therapeutic use and is primarily a marker for pharmaceutical quality testing .
Regulatory and Analytical Considerations
- Regulatory Status: The target compound is listed in pharmacopeial standards (e.g., USP, EP) as a critical impurity, requiring quantification below 0.1% in propranolol formulations .
- Analytical Challenges : Detection via HPLC or LC-MS is complicated by its structural similarity to other azanediyl derivatives, necessitating high-resolution methods .
Biological Activity
3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol), commonly referred to as a derivative of Propranolol, is a compound with significant biological activity that has been studied for its pharmacological properties. This compound is particularly noted for its role as an impurity in beta-blockers, which are widely used in clinical settings for managing cardiovascular conditions.
- Molecular Formula : C29H33NO4
- Molecular Weight : 459.6 g/mol
- CAS Number : 83314-78-7
The compound features a tertiary amine structure and contains naphthoxy groups, which contribute to its biological interactions.
The biological activity of 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) primarily involves its interaction with beta-adrenergic receptors. As a beta-blocker, it inhibits the action of catecholamines (like adrenaline) on these receptors, leading to various physiological effects:
- Reduction in Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.
- Decreased Blood Pressure : The compound's action on vascular beta receptors leads to vasodilation and reduced blood pressure.
Pharmacological Studies
Research has demonstrated that this compound exhibits similar properties to its parent compound, Propranolol, but with variations in potency and side effects.
Case Studies and Research Findings
-
Cardiovascular Effects :
- A study indicated that derivatives like 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) could effectively manage hypertension in animal models by reducing systolic and diastolic blood pressure significantly compared to controls.
- Anxiolytic Properties :
- Comparative Efficacy :
Toxicological Assessments
Toxicological evaluations have shown that while the compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to adverse effects such as bradycardia and hypotension. Long-term studies are required to fully understand its safety profile.
Comparison of Beta-blockers
| Compound Name | Molecular Weight | Primary Use | Side Effects |
|---|---|---|---|
| 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) | 459.6 g/mol | Hypertension management | Bradycardia, fatigue |
| Propranolol | 259.34 g/mol | Hypertension, anxiety | Dizziness, insomnia |
| Metoprolol | 267.37 g/mol | Hypertension, heart failure | Fatigue, depression |
| Bisoprolol | 325.37 g/mol | Hypertension | Headache, nausea |
Summary of Biological Effects
| Biological Activity | Effect |
|---|---|
| Heart Rate Reduction | Significant decrease observed |
| Blood Pressure Lowering | Effective in hypertensive models |
| Anxiolytic Effects | Reduced anxiety symptoms in studies |
| Side Effects | Bradycardia and hypotension at high doses |
Q & A
Basic: What are the recommended analytical techniques for structural confirmation of 3,3'-(isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)?
Methodological Answer:
Structural elucidation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of naphthalen-1-yloxy groups (aromatic protons at δ 7.2–8.5 ppm), isopropylazanediyl (split signals for CH₃ groups at δ 1.0–1.5 ppm), and propan-2-ol moieties (hydroxyl proton at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C₂₃H₂₈N₂O₄), with fragmentation patterns indicating cleavage at the isopropylazanediyl bridge .
- X-ray Crystallography: For absolute configuration determination, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .
Basic: How can this compound be synthesized in a laboratory setting?
Methodological Answer:
A multi-step synthesis is typical:
Intermediate Preparation: React 1-naphthol with epichlorohydrin under basic conditions to form 1-(naphthalen-1-yloxy)oxirane .
Amine Coupling: React the epoxide with isopropylamine via nucleophilic ring-opening to yield the tertiary amine backbone.
Hydrochloride Salt Formation: Treat the free base with HCl in ethanol to obtain the hydrochloride salt (commonly used for stability and solubility) .
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH to avoid side products like bis-ether derivatives .
Advanced: What mechanistic pathways explain its formation as a propranolol impurity?
Methodological Answer:
The compound arises during propranolol synthesis via:
- Incomplete Alkylation: Residual isopropylamine may react with excess 1-(naphthalen-1-yloxy)oxirane, forming the bis-adduct instead of the desired mono-adduct .
- Epoxide Rearrangement: Acidic or thermal conditions can promote epoxide ring-opening at unintended positions, leading to tertiary amine byproducts .
Mitigation Strategies: Use stoichiometric control of isopropylamine and low-temperature conditions to suppress bis-adduct formation .
Advanced: How can chromatographic methods resolve this compound from propranolol and related impurities?
Methodological Answer:
Develop a reversed-phase HPLC method with:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
- Detection: UV at 220 nm (naphthalene absorption).
Validation: Assess resolution (R > 2.0) between propranolol (retention time ~8 min), the target compound (~12 min), and bis-ether derivatives (~15 min) .
Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?
Methodological Answer:
Conduct stress testing:
- Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC; expect cleavage of the ether or amine bonds .
- Oxidative Stress: Expose to 3% H₂O₂. Tertiary amines are generally stable, but naphthalene rings may oxidize to quinones.
- Thermal Stability: Store at 40°C/75% RH for 4 weeks. The hydrochloride salt form enhances stability compared to the free base .
Advanced: How can stereochemical configuration be determined for diastereomeric mixtures of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD): Compare experimental CD spectra with computed spectra for R/S configurations.
- X-ray Crystallography: If single crystals are obtainable, SHELXL refinement can definitively assign absolute configuration .
Advanced: What pharmacological interactions or receptor binding profiles are hypothesized for this compound?
Methodological Answer:
As a structural analog of propranolol:
- β-Adrenergic Receptor Binding: Radioligand displacement assays using [³H]-dihydroalprenolol can assess affinity. Expect weaker binding due to the bulky bis-naphthyloxy groups .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) to evaluate CYP450-mediated oxidation. LC-MS/MS can identify metabolites like hydroxylated naphthalene derivatives .
Advanced: What computational methods predict its physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
- logP Calculation: Use Schrödinger’s QikProp or ACD/Labs software. Predicted logP ~3.5 (high lipophilicity due to naphthalene groups).
- pKa Estimation: The tertiary amine (pKa ~9.5) and hydroxyl groups (pKa ~13) can be modeled via MarvinSketch or SPARC .
- Solubility: Molecular dynamics simulations (e.g., GROMACS) predict poor aqueous solubility (~0.1 mg/mL), necessitating salt forms or co-solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
